molecular formula C6H13OSi B14482098 CID 12426065

CID 12426065

Cat. No.: B14482098
M. Wt: 129.25 g/mol
InChI Key: CYGJKDZGGGPVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on general guidelines for compound characterization (e.g., NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis), comprehensive studies for CID 12426065 would require validation of its purity, stereochemistry, and physicochemical properties . Structural analogs and functional comparisons must adhere to IUPAC nomenclature and standardized methodologies for reproducibility .

Properties

Molecular Formula

C6H13OSi

Molecular Weight

129.25 g/mol

InChI

InChI=1S/C6H13OSi/c1-4-7-8(5-2)6-3/h4H,1,5-6H2,2-3H3

InChI Key

CYGJKDZGGGPVOH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)OC=C

Origin of Product

United States

Preparation Methods

The preparation of CID 12426065 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:

Chemical Reactions Analysis

CID 12426065 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

    Common Reagents and Conditions: The reactions typically involve the use of reagents such as sulfur dioxide, alcohol solvents, and specific catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 12426065 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 12426065 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues

For example:

  • Betulin-derived inhibitors (CID 72326, CID 64971) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), influencing their biological activity as inhibitors .
  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) in highlight how minor structural modifications (e.g., methylation at position 30) alter toxicity and binding affinity .

Table 1: Structural Comparison of CID 12426065 and Analogues

Compound (CID) Core Structure Functional Groups Bioactivity (if reported)
This compound Not specified Not available Not available
Betulin (CID 72326) Triterpenoid Hydroxyl, alkene Antiviral, anti-inflammatory
Oscillatoxin D (CID 101283546) Polyketide Epoxide, ester Cytotoxic

Functional Analogues

Functional similarities can be inferred from studies on compounds targeting analogous pathways:

  • Bile acid transporters : Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) in demonstrate how substrate specificity depends on sulfation and hydroxylation patterns .
  • Inhibitors of metabolic enzymes : Ginkgolic acid (CID 5469634) and BSP (CID 5345) illustrate how hydrophobicity and aromaticity influence inhibition efficacy .

Table 2: Functional Properties of this compound and Analogues

Compound (CID) Target/Pathway Key Properties (LogP, Solubility) Mechanism of Action
This compound Not reported Not available Not available
BSP (CID 5345) Organic anion transporters LogP: 3.2, Solubility: Low Competitive inhibition
Ginkgolic acid (CID 5469634) Lipase LogP: 6.8, Solubility: Insoluble Non-competitive inhibition

Methodological Considerations for Comparison

  • Data Quality : emphasizes the need for elemental analysis and HRMS to confirm molecular formulas, which are absent for this compound in the provided sources .
  • Pharmacokinetic Parameters : LogP, solubility, and bioavailability (as in for CID 57416287) are critical for comparing drug-likeness but are unavailable for this compound .
  • Stereochemical Analysis : Absolute configuration determination via X-ray crystallography or circular dichroism (as per ) is essential for analogs with chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.